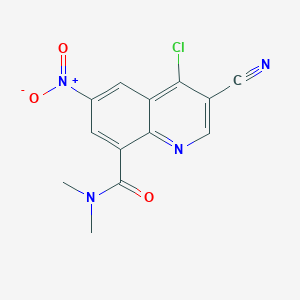
8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a subject of interest for researchers in fields such as pharmacology, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- typically involves multi-step organic reactions. One common approach is the modification of the quinoline core through nitration, chlorination, and amide formation. The process often begins with the nitration of quinoline to introduce the nitro group, followed by chlorination to add the chloro group. The cyano group is then introduced through a cyanation reaction, and finally, the carboxamide group is formed by reacting with dimethylamine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .
化学反応の分析
Types of Reactions
8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
科学的研究の応用
8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell proliferation .
類似化合物との比較
Similar Compounds
4-Quinolone-3-Carboxamides: Known for their antibacterial and anticancer activities.
Quinoxaline Derivatives: Studied for their antitumor and antimicrobial properties.
Indole Derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
特性
分子式 |
C13H9ClN4O3 |
|---|---|
分子量 |
304.69 g/mol |
IUPAC名 |
4-chloro-3-cyano-N,N-dimethyl-6-nitroquinoline-8-carboxamide |
InChI |
InChI=1S/C13H9ClN4O3/c1-17(2)13(19)10-4-8(18(20)21)3-9-11(14)7(5-15)6-16-12(9)10/h3-4,6H,1-2H3 |
InChIキー |
FMNPIDJYMQZIIN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


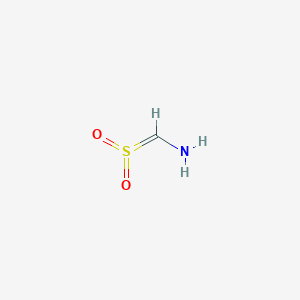
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)
![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)
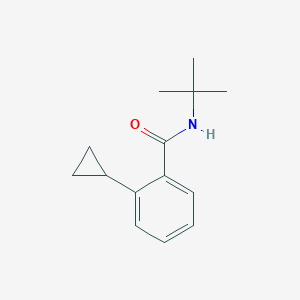
![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
silane](/img/structure/B15171665.png)


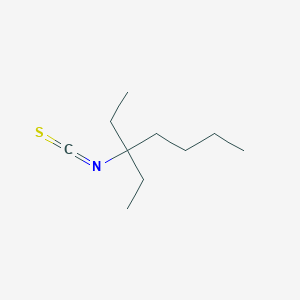
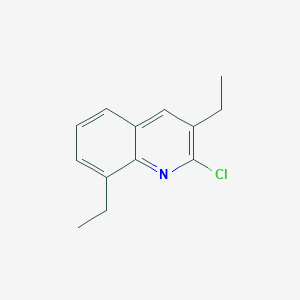
![2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B15171693.png)
![2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide](/img/structure/B15171722.png)
